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Compound of Interest

Compound Name: Meso-2,5-dibromoadipic acid

Cat. No.: B15350965 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
meso-2,5-Dibromoadipic acid is a halogenated derivative of adipic acid. The stereochemistry

of the molecule, specifically the meso configuration, results in a plane of symmetry that

influences its spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a

powerful analytical technique for the structural elucidation of organic molecules. This

application note provides a detailed protocol for the characterization of meso-2,5-
dibromoadipic acid using ¹H and ¹³C NMR spectroscopy, including predicted spectral data

and an experimental workflow.

Predicted NMR Data
Due to the plane of symmetry in meso-2,5-dibromoadipic acid, the molecule has three unique

carbon environments and three unique proton environments. The predicted ¹H and ¹³C NMR

chemical shifts, multiplicities, and coupling constants are summarized in the tables below.

These predictions are based on the known spectra of adipic acid and the expected electronic

effects of the bromine substituents.[1][2][3] The presence of the electronegative bromine atoms

is anticipated to deshield the adjacent protons and carbons, causing a downfield shift in their

NMR signals.[4][5]
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Structure of meso-2,5-dibromoadipic acid:

Predicted ¹H NMR Data
Proton

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

COOH ~12.0 - 13.0 Singlet (broad) -

Hα (CHBr) ~4.5 - 4.7
Triplet of doublets (td)

or multiplet

Jαβ ≈ 7-8 Hz, Jαβ' ≈

4-5 Hz

Hβ, Hβ' (CH₂) ~2.0 - 2.4 Multiplet -

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)

C=O ~172 - 175

CHBr ~50 - 55

CH₂ ~30 - 35

Experimental Protocols
A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of meso-2,5-
dibromoadipic acid is provided below.

Sample Preparation
Sample Weighing: Accurately weigh 10-20 mg of meso-2,5-dibromoadipic acid for ¹H NMR

and 50-100 mg for ¹³C NMR.[6][7][8]

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide

(DMSO-d₆) is recommended due to its ability to dissolve carboxylic acids and to avoid the

exchange of the acidic proton of the carboxylic acid.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.[6][9]
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Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

Filtration (if necessary): If any solid particles are present, filter the solution through a small

plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent magnetic

field inhomogeneities.[8][10]

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an

internal standard such as tetramethylsilane (TMS) can be added.

NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument

parameters may need to be optimized for different spectrometers.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64, depending on the sample concentration.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Temperature: 298 K.

Data Processing
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID).

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at

~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the

relative proton ratios and pick the peaks in both ¹H and ¹³C spectra.
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Caption: Workflow for NMR sample preparation, data acquisition, and processing.
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Caption: Predicted NMR signals and their relationships in meso-2,5-dibromoadipic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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